acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
Acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22224216,3307,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, hydroxy, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, oxidation, and substitution. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The thioether groups may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aspartic acid: Contains similar amino and carboxyl groups but lacks the complex structure and additional functional groups.
Glutamic acid: Another amino acid with similar functional groups but a simpler structure.
Cysteine: Contains a thiol group similar to the thioether groups in the compound but has a different overall structure.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a large, intricate framework. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule characterized by a unique tetracyclic structure and multiple functional groups. This article delves into its biological activity based on existing research and case studies.
Structural Characteristics
The intricate structure of this compound includes:
- Multiple Carboxylic Acid Groups: Contributing to its solubility and potential reactivity.
- Amino Functionalities: Implicating possible roles in biological interactions.
- Heterocyclic Framework: Enhancing its pharmacological properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The incorporation of heterocycles is known to enhance the efficacy of pharmacological agents against various malignancies. For instance:
- Mechanisms of Action: These compounds often inhibit critical signaling pathways involved in tumor growth and proliferation (e.g., PI3K/Akt signaling pathway) .
- Targeted Therapy: The compound may interact with specific receptors and enzymes that are pivotal in cancer biology .
2. Anti-inflammatory Effects
Compounds with similar functionalities have demonstrated anti-inflammatory properties:
- Cytokine Modulation: They may influence the production of pro-inflammatory cytokines.
- Inhibition of NF-kB Pathway: This pathway is crucial in mediating inflammatory responses.
3. Neuroprotective Activity
Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress:
- Potential in Neurodegenerative Diseases: Compounds like this may help in conditions such as Alzheimer's disease by protecting neuronal integrity.
Case Study 1: Anticancer Activity
A study investigating the effects of structurally related compounds found that they significantly inhibited the growth of various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation induced by lipopolysaccharides (LPS), a derivative was shown to reduce inflammatory markers significantly compared to control groups .
Data Tables
Biological Activity | Mechanism | References |
---|---|---|
Anticancer | Inhibition of PI3K/Akt signaling | |
Anti-inflammatory | Cytokine modulation | |
Neuroprotective | Reduction of oxidative stress |
Research Findings
Recent studies have emphasized the importance of heterocyclic compounds in drug design due to their versatile biological activities. The findings suggest that derivatives with complex structures can lead to novel therapeutic agents with improved efficacy against diseases like cancer and inflammatory disorders.
Properties
IUPAC Name |
acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNVZFWXXEJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O23S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1586.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.